Iejimalide A

Description

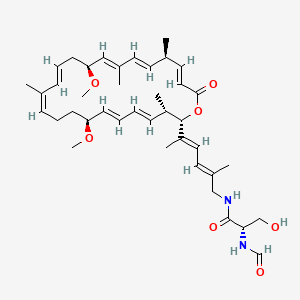

Structure

2D Structure

3D Structure

Properties

CAS No. |

117582-91-9 |

|---|---|

Molecular Formula |

C40H58N2O7 |

Molecular Weight |

678.9 g/mol |

IUPAC Name |

(2S)-N-[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21-tetramethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]-2-formamido-3-hydroxypropanamide |

InChI |

InChI=1S/C40H58N2O7/c1-29-13-11-17-35(47-7)16-10-9-15-33(5)39(34(6)23-21-32(4)26-41-40(46)37(27-43)42-28-44)49-38(45)24-22-30(2)19-20-31(3)25-36(48-8)18-12-14-29/h9-10,12-16,19-25,28,30,33,35-37,39,43H,11,17-18,26-27H2,1-8H3,(H,41,46)(H,42,44)/b14-12+,15-9+,16-10+,20-19+,24-22+,29-13-,31-25+,32-21+,34-23+/t30-,33+,35-,36+,37+,39+/m1/s1 |

InChI Key |

FAVMTJDTJCBNEZ-MDFWTKNVSA-N |

SMILES |

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(CO)NC=O)C)C)OC)C)OC)C |

Isomeric SMILES |

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C1)/C(=C/C=C(\C)/CNC(=O)[C@H](CO)NC=O)/C)C)OC)/C)OC)/C |

Canonical SMILES |

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(CO)NC=O)C)C)OC)C)OC)C |

Other CAS No. |

117582-92-0 |

Synonyms |

iejimalide A |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Iejimalide a

Isolation from Marine Invertebrates

The initial discovery and subsequent isolation of Iejimalide A have predominantly been linked to specific species of marine tunicates.

Iejimalides A–D were first isolated by Kobayashi and co-workers from the methanol (B129727) extracts of the tunicate, Eudistoma cf. rigida. This tunicate was collected off Ie island in Okinawa province, Japan. thieme-connect.comthieme-connect.comresearchgate.net The initial structural determination of iejimalides was carried out in 1988 through degradation and NMR studies. thieme-connect.comthieme-connect.com The natural scarcity of iejimalides, with yields ranging from 0.0003% to 0.0006% of the tunicate's wet weight, has made their study and supply challenging, prompting significant synthetic efforts. thieme-connect.commdpi.comnih.govacs.orgresearchgate.net

Following their initial discovery, iejimalides were subsequently isolated in relatively larger quantities from another tunicate species, Cystodytes sp. thieme-connect.comthieme-connect.comresearchgate.netmdpi.comnih.govnih.gov This later isolation allowed for more extensive studies, including the complete determination of the absolute configurations at the six stereogenic centers of the iejimalides by Kobayashi et al. in 2003. thieme-connect.comthieme-connect.com

The primary isolation sources for this compound are summarized in the table below:

| Tunicate Species | Collection Location | Discovery/Significant Isolation Year |

| Eudistoma cf. rigida | Ie island, Okinawa, Japan | 1988 |

| Cystodytes sp. | Japan | 2003 |

Association with Microbial Symbionts

The presence of this compound in marine invertebrates has led to investigations into its true biosynthetic origin, with increasing evidence suggesting a microbial, rather than host, production.

Significantly, this compound has been detected and subsequently isolated from crude cyanobacterial extracts. nih.govresearchgate.net This includes its identification from a marine cyanobacterial mat. nih.gov Cyanobacterial species are recognized as prolific producers of diverse secondary metabolites, including those with anticancer properties and V-ATPase inhibitory activity, such as this compound. jmaterenvironsci.com The detection of this compound from a minute 0.1-µg crude cyanobacterial extract was particularly noteworthy, as it had previously only been found in tunicates. nih.govresearchgate.net

The isolation of this compound from cyanobacterial extracts provides compelling indirect evidence that this macrolide may originate from microbial symbionts associated with the tunicates, rather than being synthesized directly by the tunicate host. nih.govresearchgate.netnih.gov This aligns with a broader understanding in marine natural product chemistry, where many bioactive compounds initially attributed to marine invertebrates are now believed to be produced by their symbiotic bacteria. nih.gov While definitive genetic evidence directly linking specific bacterial strains within tunicates to this compound biosynthesis requires further investigation, the structural similarities of iejimalides to known bacterial polyketides, such as rhizoxins and archazolids, further support a microbial origin. nih.gov

Hypothesized Biosynthetic Pathways and Elucidation Challenges

Iejimalides are characterized as polyene macrolides thieme-connect.comthieme-connect.com and are believed to be derived from non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. rsc.org

The structural resemblances between iejimalides and established bacterial polyketides, including rhizoxins and archazolids, lend credence to the hypothesis of a bacterial biosynthetic origin. nih.gov However, elucidating the precise biosynthetic pathways of marine natural products like this compound presents significant challenges. These difficulties stem from several factors, including the inherent complexities of genetic manipulation in poorly studied marine organisms. pnas.org Furthermore, a comprehensive understanding of the biosynthetic process is essential to accurately identify and characterize the genes involved. pnas.org To date, the function of most marine natural product biosynthetic genes has been largely inferred through bioinformatic analysis, with limited progress in protein-level characterization due to the general scarcity of knowledge regarding biosynthetic proteins in complex marine environments. pnas.org The low natural abundance of iejimalides, as little as 0.0003–0.0006% of the tunicate wet weight, also poses a considerable hurdle for large-scale isolation and subsequent biosynthetic studies, which has driven efforts towards their total synthesis. thieme-connect.commdpi.comnih.govacs.orgresearchgate.netfigshare.comnih.govorganic-chemistry.org

Advanced Structural Characterization and Stereochemical Assignment of Iejimalide a

Comprehensive Structural Elucidation Methodologies

Iejimalide A is characterized by a unique structural architecture, featuring a 24-membered macrolide core. Key structural elements include two methoxy (B1213986) groups, four diene units, and an N-formyl-L-serine residue attached as a side chain nih.govjst.go.jp. The initial structural assignments of the iejimalides, including this compound, underwent subsequent revisions to achieve their definitive forms nih.gov.

The comprehensive structural elucidation primarily relies on detailed analysis of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by chemical degradation and derivatization studies nih.gov. Total synthesis campaigns, while challenging due to the molecule's polyunsaturated and sensitive nature, have also played a crucial role in confirming the proposed structures and their stereochemical assignments researchgate.netacs.orgnih.govnih.gov. The synthesis of Iejimalide B, a closely related analog, highlights the complexity involved, requiring careful selection of protecting groups and optimization of transformations to handle highly sensitive intermediates researchgate.netnih.gov.

Determination of Absolute Stereochemistry

The determination of the absolute stereochemistry of this compound was a complex endeavor, involving the assignment of multiple chiral centers and the revision of double bond configurations.

Early studies provided some stereochemical information, but a comprehensive assignment of the absolute configurations at all chiral centers was achieved through detailed analysis of NMR data and chemical methods nih.gov. The six chiral centers identified in this compound have been definitively assigned as 4R, 9S, 17S, 22S, 23S, and 32S nih.gov. The C-32(S) configuration was reported previously, while the remaining five were assigned through more recent detailed analyses nih.gov.

The established absolute configurations are summarized in the table below:

| Chiral Center | Absolute Configuration |

| C-4 | R |

| C-9 | S |

| C-17 | S |

| C-22 | S |

| C-23 | S |

| C-32 | S |

A significant aspect of the structural refinement of this compound involved the revision of certain double bond configurations. Notably, the structure initially proposed for this compound (along with Iejimalides C and D) was revised to its 13Z-isomer nih.gov. This revision, specifically changing the C13-C14 double bond from an E to a Z configuration, was crucial for accurate structural representation nih.gov. The iejimalide class of compounds generally features a complex arrangement of dienes; for instance, in the macrocyclic ring, three dienes typically possess an E,E-configuration, while one has an E,Z-configuration, and there is also a skipped triene nih.gov.

The revised double bond configuration for this compound is presented below:

| Double Bond | Original Configuration | Revised Configuration |

| C13-C14 | E | Z |

Spectroscopic Techniques in Definitive Structural Analysis (e.g., NMR, CD)

Spectroscopic techniques are indispensable tools for the definitive structural analysis of complex natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been extensively utilized in the structural elucidation and stereochemical assignment of this compound nih.govnih.govacs.org. Detailed analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) provides comprehensive information about the connectivity of atoms and their spatial relationships nih.govnih.gov. This data was fundamental in confirming the carbon skeleton, the positions of functional groups, and critically, the relative and absolute configurations of the chiral centers and double bonds nih.gov.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism spectroscopy is a powerful technique for determining the absolute stereochemistry of molecules containing chiral elements photophysics.com. For this compound, CD spectroscopy was employed to confirm the absolute configurations, particularly in conjunction with theoretical calculations or comparisons with known compounds nih.govnd.edu. The characteristic Cotton effects observed in the CD spectrum provide insights into the three-dimensional arrangement of the molecule's chromophores, which are directly influenced by the configuration of chiral centers photophysics.com.

Chemical Modification and Structure Activity Relationship Sar Studies of Iejimalide a

Design and Synthesis of Iejimalide A Analogs

The total synthesis of iejimalides has been a significant achievement, paving the way for the rational design and creation of non-natural analogs. researchgate.netnih.govacs.org These synthetic efforts have allowed researchers to systematically probe the role of different structural components of the molecule.

The side chain of iejimalide plays a critical role in its interaction with biological targets. A key strategy for exploring the SAR of this region has been the creation of hybrid molecules, most notably the Iejimalide-Archazolid chimera. mdpi.commdpi.com This work was inspired by the structural similarities between Iejimalide B and Archazolid A, a potent V-ATPase inhibitor isolated from myxobacteria. mdpi.comnih.gov The chimera was designed to feature the macrolactone core of Iejimalide B and the simpler thiazole-containing side chain of Archazolid A. mdpi.comnih.gov The synthesis of this hybrid involved a Suzuki cross-coupling reaction to connect the side chain building block with the macrolactone precursor, followed by further steps to yield the final chimera. mdpi.com This approach allows for the evaluation of how a different, yet functionally related, side chain impacts the biological activity when paired with the iejimalide macrocycle.

The peptidic terminus, specifically the serine hydroxyl group, has been identified as a site amenable to modification without abolishing biological activity. datapdf.comnih.gov Researchers have successfully synthesized a series of carbamate (B1207046) derivatives by functionalizing this hydroxyl group. nih.gov This finding is significant because it demonstrates that this position is a "permissive site" for modification, which can be exploited for several purposes, including the attachment of fluorescent probes for mechanism-of-action studies or the development of prodrugs. nih.gov While these carbamate derivatives generally showed a 1- to 2-order of magnitude decrease in potency against tested cancer cell lines compared to the parent compounds, they retained significant antiproliferative activity. datapdf.comnih.gov This indicates that while the free hydroxyl group may be optimal for maximum potency, it is not strictly essential, and modifications at the peptidic terminus are well-tolerated. researchgate.netdatapdf.com

Synthesis of Hybrid Molecules and Chimeras (e.g., Iejimalide-Archazolid Hybridization)

Hybridization strategies offer a powerful method for structural simplification and the exploration of novel chemical space. mdpi.com The most prominent example for iejimalide is the synthesis of an Iejimalide-Archazolid chimera. mdpi.comnih.gov

Rationale and Design:

Structural Similarity: Iejimalide B and Archazolid A are both complex macrolides that act as potent inhibitors of vacuolar-type H+-ATPases (V-ATPases). mdpi.comnih.govtandfonline.com

Structural Simplification: Archazolid A possesses a less complex side chain containing a thiazole (B1198619) and a methyl carbamate moiety. mdpi.comnih.gov

Hypothesis: It was hypothesized that a hybrid molecule combining the macrolactone of iejimalide with the side chain of archazolid could retain potent biological activity. mdpi.comnih.gov

Synthesis: The synthesis of the chimera was a multi-step process. Key steps included the preparation of a vinyliodide building block for the archazolid-like side chain, which was then coupled with a catechol borane (B79455) fragment corresponding to the iejimalide macrolactone using a Suzuki coupling reaction. mdpi.commdpi.comnih.gov The resulting intermediate was then subjected to esterification and a final ring-closing metathesis to form the 24-membered macrolactone of the chimera. nih.gov The successful synthesis of this hybrid molecule provided a valuable tool for SAR studies.

Correlation between Structural Features and In Vitro Biological Activity Profiles

SAR studies correlate the chemical structure of a compound with its biological activity, guiding the design of more effective molecules. ijrpr.com For the iejimalides, several key correlations have been established through the study of natural variants and synthetic analogs.

Peptidic Terminus: The serine hydroxyl group is not essential for activity but contributes to potency. Its modification into various carbamate derivatives leads to a decrease in antiproliferative activity by a factor of 10 to 100, yet significant cytotoxicity is retained. datapdf.comnih.gov This suggests the terminus is not deeply embedded in a critical binding pocket, allowing for the attachment of other chemical groups. nih.gov

Macrolactone Substitution: The minor structural difference between this compound and Iejimalide B (lacking the C2-methyl group) results in a subtle change in their activity profiles, with this compound being more effective against purified yeast V-ATPase, while Iejimalide B is more cytotoxic in some assays. datapdf.comtandfonline.com This highlights the sensitivity of the biological activity to the fine-tuned stereochemistry and substitution pattern of the macrolide ring.

The following table summarizes the reported in vitro cytotoxicity data for this compound, Iejimalide B, and several carbamate derivatives.

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| This compound | Jurkat | 1.8 |

| DU-145 (prostate) | 1.9 | |

| MDA-MB-435 (breast) | 1.2 | |

| Iejimalide B | Jurkat | 1.2 |

| DU-145 (prostate) | 1.3 | |

| MDA-MB-435 (breast) | 1.1 | |

| Ethyl Carbamate of Iejimalide B | DU-145 (prostate) | 140 |

| MDA-MB-435 (breast) | 130 | |

| Propyl Carbamate of Iejimalide B | DU-145 (prostate) | 180 |

| MDA-MB-435 (breast) | 140 | |

| Phenyl Carbamate of Iejimalide B | DU-145 (prostate) | 190 |

| MDA-MB-435 (breast) | 200 |

Data sourced from multiple studies. datapdf.comnih.gov The IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic Elucidation of Iejimalide A S Biological Effects Cellular and Molecular in Vitro

Modulation of the Actin Cytoskeleton

Beyond its primary action on V-ATPases, Iejimalide A also influences the organization of the actin cytoskeleton.

Observations in cellular studies have shown that Iejimalides, including this compound, induce disorganization and aggregation of the actin cytoskeleton. jst.go.jpresearchgate.netnih.gov Specifically, after 24 hours of treatment with Iejimalide C, HeLa cells exhibited small actin aggregates instead of the typical organized actin fibers. jst.go.jpresearchgate.netnih.gov This phenomenon of actin reorganization was also observed when cells were treated with Bafilomycin A1, another V-ATPase inhibitor. jst.go.jpresearchgate.netnih.gov This parallel observation suggests that the modulation of the actin cytoskeleton by Iejimalides is likely a secondary effect, resulting from the disruption of cellular pH homeostasis caused by V-ATPase inhibition, rather than a direct interaction with actin. jst.go.jpresearchgate.netnih.gov Supporting this, in vitro studies demonstrated that Iejimalides did not directly inhibit actin polymerization. jst.go.jpresearchgate.netnih.gov The actin cytoskeleton is fundamental for maintaining cell shape, enabling cell movement, and facilitating various other cellular activities. nih.govscienceopen.com

Applications of Iejimalide a and Analogs in Chemical Biology

Development as Chemical Probes for V-ATPase Research

A primary area of application for Iejimalide A and its analogs lies in the study of vacuolar-type H+-ATPases (V-ATPases). Research has identified V-ATPases as the molecular target for this compound and B. Further investigations revealed that Iejimalide C also functions as a potent V-ATPase inhibitor, demonstrating a binding site similar to that of bafilomycin, a well-established V-ATPase inhibitor.

V-ATPases are essential proton pumps found in eukaryotic cells, responsible for acidifying intracellular organelles such as lysosomes, endosomes, and secretory vesicles, as well as regulating extracellular pH in specialized cells. Their activity is crucial for a myriad of cellular processes, including membrane trafficking, protein degradation, autophagy, and the coupled transport of small molecules.

Studies have shown that iejimalides effectively inhibit V-ATPases in both mammalian and yeast cells in situ, and also yeast V-ATPases in vitro. The V-ATPase inhibitory activity of this compound has been reported to be comparable to that of bafilomycin A1. For instance, bafilomycin A1 inhibits yeast V-ATPases with an IC₅₀ value of 43.1 nM. The shared mechanism of action is further supported by observations that a bafilomycin-resistant yeast mutant also exhibited resistance to iejimalides, suggesting a common or overlapping binding site.

The impact of V-ATPase inhibition by iejimalides is evident in cellular morphology and function. For example, a two-hour treatment of HeLa cells with Iejimalide C resulted in the complete disappearance of acidic organelles. This direct effect on organelle acidification underscores their utility as precise chemical probes for investigating the role of V-ATPases in maintaining cellular pH homeostasis and related physiological processes.

Contribution to Understanding Fundamental Cellular Mechanisms

The investigation into the mechanisms of action of this compound and its analogs extends beyond specific protein targets, contributing to a broader understanding of fundamental cellular mechanisms. Their impact on V-ATPases and the subsequent effects on actin dynamics provide insights into how cellular pH regulation influences diverse physiological processes.

V-ATPases are implicated in a wide array of normal cellular functions, including membrane traffic, protein processing and degradation, and the coupled transport of small molecules. They also play vital roles in physiological processes such as urinary acidification and bone resorption. By inhibiting V-ATPases, iejimalides act as chemical tools to perturb these processes, allowing researchers to delineate the precise contributions of V-ATPase activity. For instance, Iejimalides A and B have demonstrated antiosteoporotic activity, which is mediated through V-ATPase inhibition, as V-ATPase inhibitors are known to trigger apoptotic cell death in osteoclasts.

Furthermore, the study of iejimalides has shed light on their role in critical cellular signaling pathways. V-ATPases are involved in various signaling cascades, including Wnt, Notch, and mTOR pathways, and are crucial for cancer cell survival in acidic tumor microenvironments, drug resistance, and tumor cell invasion, migration, and metastasis. Iejimalides A and B, for example, have been shown to induce S-phase arrest and apoptosis in MCF-7 breast cancer cells. This broad impact on cellular processes underscores the utility of iejimalides as probes for investigating basic cell biology, the regulation of cell growth and division, and the underlying mechanisms of various diseases. The knowledge gained from studying these compounds can ultimately contribute to the development of new therapeutic strategies.

Future Research Directions for Iejimalide a

Advanced Biosynthetic Studies and Enzymatic Mechanisms

Understanding the complete biosynthetic pathway of Iejimalide A remains a critical area for future research. While the total synthesis of this compound and its analogues has been achieved, detailed enzymatic mechanisms involved in its natural production are still largely unexplored. researchgate.netresearchgate.net Research could focus on identifying and characterizing the enzymes responsible for key transformations, such as the macrocyclization and the introduction of specific functional groups. beilstein-journals.orgnih.govmdpi.com Elucidating these enzymatic processes could pave the way for bioengineering approaches to produce this compound or novel analogues more efficiently, potentially leading to sustainable and scalable production methods. This would involve investigating the precise catalytic steps, the role of cofactors, and the structural biology of the enzymes involved. nih.govrsc.org

Novel Synthetic Methodologies for Structure-Activity Relationship Expansion

Despite successful total syntheses of this compound, the complexity and sensitivity of its polyunsaturated structure present ongoing challenges for synthetic chemists. researchgate.netmpg.deorganic-chemistry.org Future research will likely focus on developing more efficient, convergent, and stereoselective synthetic methodologies. mpg.dersc.orgrsc.org This includes exploring new catalytic reactions, such as advanced ring-closing metathesis (RCM) strategies, and other metal-catalyzed transformations that can overcome the inherent instability of polyene macrolides. mpg.deorganic-chemistry.orgacs.orgacs.org A key objective is to facilitate the rapid generation of diverse this compound analogues for comprehensive structure-activity relationship (SAR) studies. nih.govresearchgate.netrsc.orgmdpi.com Such studies are crucial for identifying the minimal pharmacophore, optimizing potency, improving metabolic stability (a known limitation in previous preclinical development), and enhancing selectivity. researchgate.netacs.org The development of hybrid molecules, combining elements of this compound with other active natural products, also represents a promising avenue for expanding its SAR and potentially improving its biological properties. nih.govmdpi.com

Comprehensive Characterization of Secondary Molecular Targets and Signaling Cascades

While this compound is known for its potent anticancer activity and its capacity to depolymerize the actin cytoskeleton, its full spectrum of molecular targets and the downstream signaling cascades it influences are not yet comprehensively understood. researchgate.net Iejimalides have been shown to inhibit the activity of vacuolar H+-ATPase (V-ATPase) in osteoclasts, but the link between this inhibition and its effects on cell cycle arrest and apoptosis in epithelial cells remains to be fully elucidated. mdpi.comresearchgate.net Future research should aim to identify additional direct and indirect molecular targets using advanced chemical biology and proteomics techniques. nih.gov Investigating the intricate signaling pathways, such as those involved in cell proliferation, apoptosis, and metastasis, that are modulated by this compound will provide a deeper understanding of its mechanism of action. mdpi.comfrontiersin.orgnih.gov This comprehensive characterization is essential for rationally designing more effective and targeted therapeutic agents.

Strategic Development of Chemical Biology Tools with Enhanced Specificity

The development of advanced chemical biology tools is paramount for dissecting the complex biological activities of this compound. nih.govnih.govnikon.com This includes creating highly specific probes that can selectively bind to and report on its molecular targets within living cells. nih.gov Strategies could involve the synthesis of activity-based probes, photoaffinity labels, or clickable analogues that allow for the enrichment and identification of protein interactions. nih.govnih.gov Enhancing the specificity and sensitivity of these tools is crucial for overcoming challenges associated with detecting trace amounts of target molecules and differentiating between various cellular components. nih.govrsc.org Such tools will enable precise spatiotemporal tracking of this compound and its interactions, facilitating a more detailed understanding of its cellular uptake, distribution, and the dynamics of its engagement with biological targets, ultimately aiding in the rational design of new therapeutic leads. nikon.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.